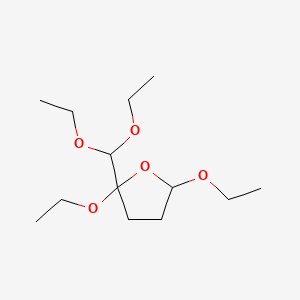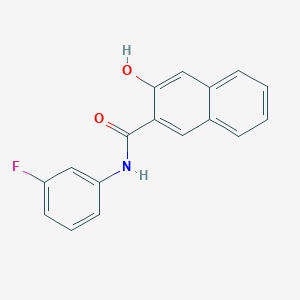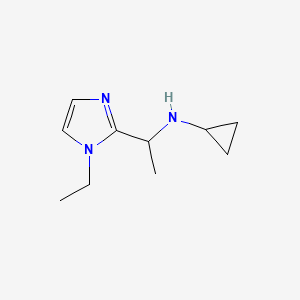![molecular formula C11H22N2 B13950175 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes such as the MAPK and PD-L1/PD-1 pathways . The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation and preventing its activation.
Comparación Con Compuestos Similares
Similar Compounds
(2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine: This compound has a similar spirocyclic structure but with different substituents.
(8-Methyl-2-oxa-8-azaspiro[4.5]dec-3-yl)methanamine: Another spirocyclic amine with variations in the substituents.
Uniqueness
(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9,12H2,1H3 |
Clave InChI |
OAODJDUFQMEXCQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCC(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)

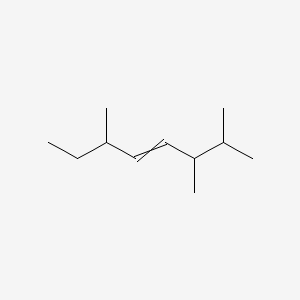

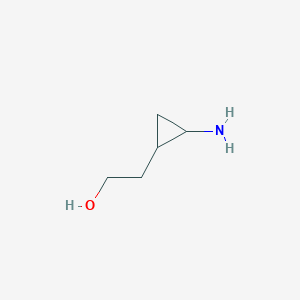
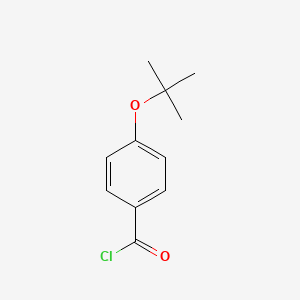


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
